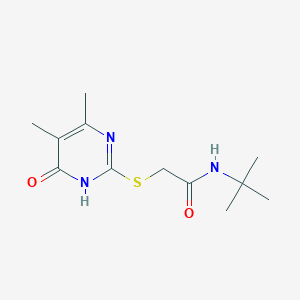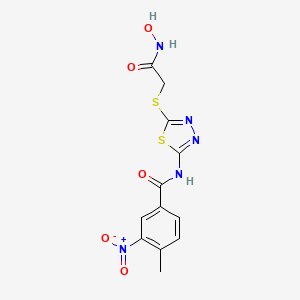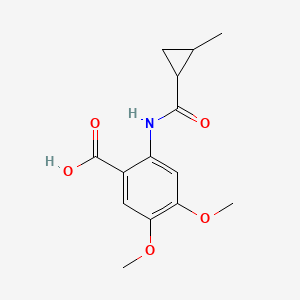
2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride” is a chemical compound with the empirical formula C8H15ClN2S . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
Molecular Structure Analysis
The molecular weight of this compound is 206.74 . Its SMILES string is Cl.CC©c1nc(CCN)cs1 and its InChI is 1S/C8H14N2S.ClH/c1-6(2)8-10-7(3-4-9)5-11-8;/h5-6H,3-4,9H2,1-2H3;1H .Applications De Recherche Scientifique
Agrochemical Applications
Thiazole derivatives are used in the field of agrochemicals . They can be used in the synthesis of various pesticides and herbicides, contributing to the protection of crops from pests and diseases.
Industrial Applications
In the industrial sector, thiazole derivatives are used as photographic sensitizers . They can absorb light and initiate a chemical reaction, which is crucial in the process of developing photographic film.
Pharmaceutical Applications
Thiazole derivatives have a wide range of pharmaceutical applications. They exhibit antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . For example, they are found in the structure of various drugs such as ritonavir (antiretroviral), abafungin (antifungal), and tiazofurin (anticancer) .
Biological Activities
Thiazole-based compounds have been modified at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities . This makes them valuable in the development of new therapeutic agents.
Applications in Natural Products
Thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . This highlights their importance in biological systems and their potential for further research and development.
Applications in Material Science
Thiazole derivatives are used in the field of material science, specifically in the production of liquid crystals , sensors , sunscreens , catalysts , dyes , pigments , and chromophores . These applications span a wide range of industries, from electronics to cosmetics.
Applications in Drug Design and Discovery
Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . They appear in the bacitracin, penicillin antibiotics , and various synthetic drugs .
Other Applications
Thiazole derivatives are also used in the field of photosensitizers, rubber vulcanization , and as a basic scaffold found in many natural compounds .
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, and the precautionary statements include P301 + P310 . It is also classified as WGK 3, indicating that it poses a high hazard to water .
Mécanisme D'action
Target of Action
Similar compounds have been used as reagents in the synthesis of heteroarylmethyl amides .
Biochemical Pathways
It’s known that similar compounds are used in the synthesis of heteroarylmethyl amides, which are used as hdl-raising agents . This suggests that it may have an impact on lipid metabolism, but more research is needed to confirm this.
Result of Action
Similar compounds are known to be used in the synthesis of heteroarylmethyl amides, which are used as hdl-raising agents . This suggests that it may have a role in lipid metabolism.
Propriétés
IUPAC Name |
2-(2-propan-2-yl-1,3-thiazol-4-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.ClH/c1-6(2)8-10-7(3-4-9)5-11-8;/h5-6H,3-4,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFLKKNVXIKSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid](/img/structure/B2995890.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2995892.png)
![2-Ethyl-5-((4-ethylphenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2995893.png)


![N-[4-(tert-butyl)phenyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2995898.png)
![1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2995899.png)

![4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide](/img/structure/B2995901.png)
![7-Fluoro-3-[[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2995902.png)
![2-[(2-Anilino-2-Oxoethyl)Sulfanyl]Acetic Acid](/img/structure/B2995908.png)
![(E)-3-(4-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2995910.png)

![N-[(adamantan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2995913.png)